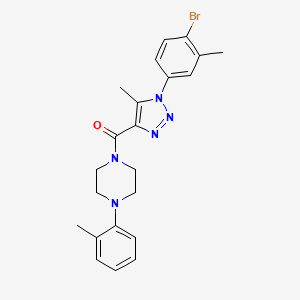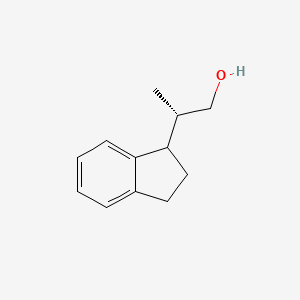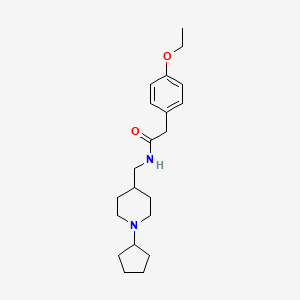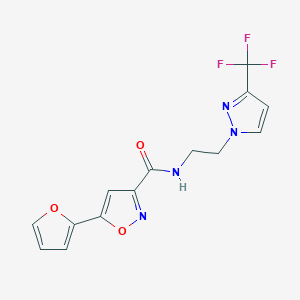![molecular formula C12H14BrN B2384652 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] CAS No. 1823932-58-6](/img/structure/B2384652.png)
6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic isoquinolines, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of specific enzymes or signaling pathways. For example, the anticancer activity of the compound may be attributed to its ability to induce apoptosis by activating the caspase cascade. The antifungal activity of the compound may be due to its ability to inhibit the biosynthesis of ergosterol, a key component of the fungal cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] have been investigated in several studies. In a study by Wang et al., the compound was found to induce apoptosis in human hepatocellular carcinoma cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Another study by Li et al. reported that the compound inhibited the growth of Candida albicans by disrupting the biosynthesis of ergosterol. Additionally, the compound has been shown to inhibit the replication of hepatitis C virus by blocking viral entry and replication.
Advantages and Limitations for Lab Experiments
One advantage of using 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] in lab experiments is its potential therapeutic applications. The compound has exhibited promising anticancer, antifungal, and antiviral activities, which make it a valuable candidate for further research. However, one limitation of using this compound is its moderate yield and purity. This can make it difficult to obtain sufficient quantities of the compound for large-scale experiments.
Future Directions
There are several future directions for research on 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]. One direction is to investigate the compound's potential as a therapeutic agent for other diseases, such as bacterial infections and autoimmune disorders. Additionally, the mechanism of action of the compound needs to be further elucidated to fully understand its biological activities. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Finally, the compound's pharmacokinetic and pharmacodynamic properties need to be studied to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] involves the reaction of 2-bromo-1-(cyclobutylmethyl)-1H-isoquinoline with cyclohexene in the presence of a palladium catalyst. The reaction proceeds through a spirocyclization process to yield the desired product. The yield of this reaction is reported to be moderate, but the purity of the product can be improved through recrystallization.
Scientific Research Applications
Research on 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] has mainly focused on its potential therapeutic applications. This compound has been reported to exhibit anticancer, antifungal, and antiviral activities. In a study conducted by Wang et al., the compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. Another study by Li et al. reported that the compound exhibited potent antifungal activity against Candida albicans. Additionally, 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] has been shown to inhibit the replication of hepatitis C virus in vitro.
properties
IUPAC Name |
6-bromospiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-10-2-3-11-9(8-10)4-7-14-12(11)5-1-6-12/h2-3,8,14H,1,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWMQUYLTKTLQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(CCN2)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384570.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2384571.png)
![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2384573.png)
![2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2384574.png)

![3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2384576.png)



![N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2384582.png)
![N-(4-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2384585.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2384587.png)

![Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2384591.png)